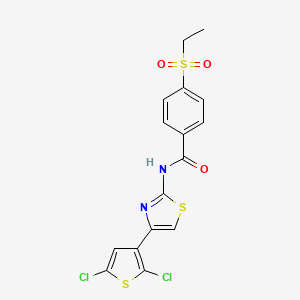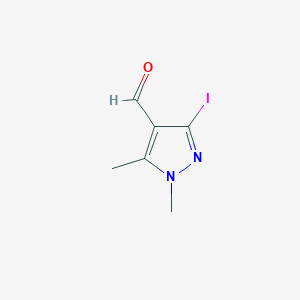
1-Acetyl-4-benzylpiperazine
Übersicht
Beschreibung
1-Acetyl-4-benzylpiperazine is a derivative of benzylpiperazine . Benzylpiperazines are a broad class of chemical compounds, many with important pharmacological properties .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Acetyl-4-benzylpiperazine is C12H16N2O . It is similar to benzylpiperazine (BZP) which has a molecular formula of C11H16N2 .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts is one of the methods used .Wissenschaftliche Forschungsanwendungen
Physicochemical Properties and Cholinesterase Inhibition
1-Acetyl-4-benzylpiperazine is investigated for its physicochemical properties and potential in inhibiting cholinesterases. Research has focused on carbamates of benzylpiperidine and benzylpiperazine derivatives as inhibitors of acetyl- and butyryl-cholinesterases. Advanced chromatographic methods and computational studies have been utilized to understand their lipophilicity and other physicochemical properties, contributing significantly to the understanding of structure-activity relationships in these compounds (Więckowska et al., 2010).
DNA Binding and Humidity Sensing
Research has also been conducted on the DNA binding properties and humidity-sensing abilities of benzylpiperazine derivatives. For instance, bis(4-benzylpiperazine-1-carbodithioato-k2 S,S′)nickel(II) has been shown to be a good DNA binder and exhibits promising humidity-sensing properties, making it potentially useful in bioanalytical applications and materials science (Rehman et al., 2015).
Synthesis and Bioactivity in Cholinesterase Inhibition
The synthesis of benzylpiperazine derivatives and their bioactivity as cholinesterase inhibitors have been extensively studied. Novel phthalimide derivatives related to benzylpiperazine have shown potent inhibition against acetylcholinesterase, which is crucial in the context of diseases like Alzheimer's (Si et al., 2016).
Molecular Docking Studies for Drug Design
Molecular docking studies involving benzylpiperazine derivatives have been significant in drug design, particularly for targeting acetylcholinesterase in the treatment of Alzheimer's disease. These studies help in understanding the binding modes and designing more effective inhibitors (Hristova et al., 2018).
Synthesis of Novel Derivatives
The synthesis of novel 1-benzylpiperazine derivatives has also been a focus of research. These efforts aim at creating new compounds with potential therapeutic applications, contributing to the broadening of the chemical space in medicinal chemistry (Bernotas & Adams, 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLXJRLWMCLBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-benzylpiperazine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2446668.png)

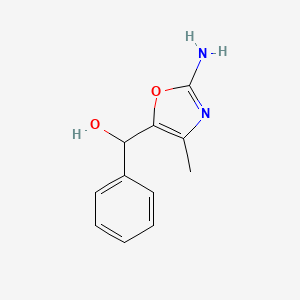
![(E)-N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2446673.png)
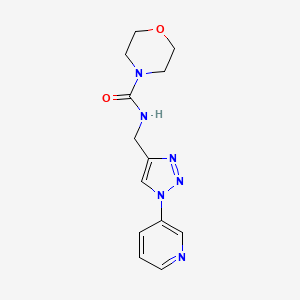
![2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2446675.png)
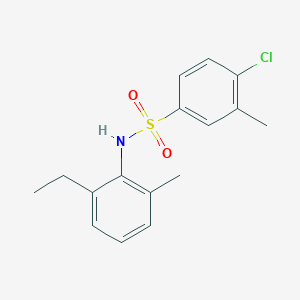
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2446677.png)
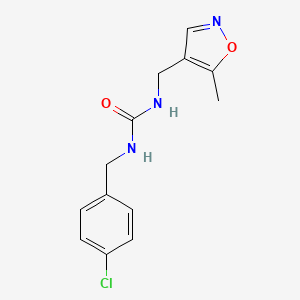

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2446685.png)
